molecular formula C19H17ClN2O2 B11118312 [6-Chloro-2-(5-methylfuran-2-yl)quinolin-4-yl](pyrrolidin-1-yl)methanone

[6-Chloro-2-(5-methylfuran-2-yl)quinolin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B11118312
M. Wt: 340.8 g/mol
InChI Key: SJILWDKDYOHZQP-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-methylfuran-2-yl)-4-(pyrrolidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 6th position, a methylfuran group at the 2nd position, and a pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-methylfuran-2-yl)-4-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Methylfuran Group: The methylfuran group can be introduced via a Friedel-Crafts acylation reaction using 5-methylfuran and an appropriate acylating agent.

    Incorporation of the Pyrrolidine-1-carbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-methylfuran-2-yl)-4-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of amine or thiol-substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-2-(5-methylfuran-2-yl)-4-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: Employed in the design of chemical probes for target identification and validation.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for the development of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-methylfuran-2-yl)-4-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with bacterial enzymes to exert antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(5-methylfuran-2-yl)quinoline: Lacks the pyrrolidine-1-carbonyl group.

    2-(5-Methylfuran-2-yl)-4-(pyrrolidine-1-carbonyl)quinoline: Lacks the chloro group.

    6-Chloro-4-(pyrrolidine-1-carbonyl)quinoline: Lacks the methylfuran group.

Uniqueness

6-Chloro-2-(5-methylfuran-2-yl)-4-(pyrrolidine-1-carbonyl)quinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, the methylfuran group contributes to its aromaticity and potential for π-π interactions, and the pyrrolidine-1-carbonyl group provides a site for hydrogen bonding and amide formation.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

[6-chloro-2-(5-methylfuran-2-yl)quinolin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H17ClN2O2/c1-12-4-7-18(24-12)17-11-15(19(23)22-8-2-3-9-22)14-10-13(20)5-6-16(14)21-17/h4-7,10-11H,2-3,8-9H2,1H3

InChI Key

SJILWDKDYOHZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCC4

Origin of Product

United States

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